molecular formula C24H19ClN2O3 B11309596 N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide

Cat. No.: B11309596
M. Wt: 418.9 g/mol
InChI Key: JTSXGMZBFGIUPG-UHFFFAOYSA-N
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Description

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a furan-2-carboxamide core, substituted with a pyridin-2-yl group and a 4-[(4-chlorobenzyl)oxy]benzyl moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan-2-carboxamide core: This can be achieved through the reaction of furan-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the pyridin-2-yl group: This step involves the coupling of the furan-2-carboxamide with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Attachment of the 4-[(4-chlorobenzyl)oxy]benzyl moiety: This can be done through a nucleophilic substitution reaction where the benzyl chloride derivative reacts with the hydroxyl group of the benzyl alcohol derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and pyridinyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’- (4- ( (4-chlorobenzyl)oxy)benzylidene)-2- (4-chlorophenoxy)propanohydrazide
  • N’- (4- ( (4-chlorobenzyl)oxy)benzylidene)-4-methoxybenzohydrazide

Uniqueness

N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-(pyridin-2-yl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C24H19ClN2O3

Molecular Weight

418.9 g/mol

IUPAC Name

N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-N-pyridin-2-ylfuran-2-carboxamide

InChI

InChI=1S/C24H19ClN2O3/c25-20-10-6-19(7-11-20)17-30-21-12-8-18(9-13-21)16-27(23-5-1-2-14-26-23)24(28)22-4-3-15-29-22/h1-15H,16-17H2

InChI Key

JTSXGMZBFGIUPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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